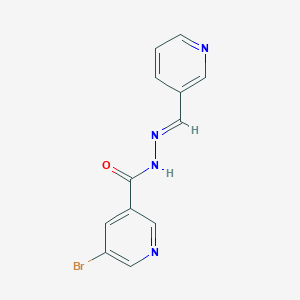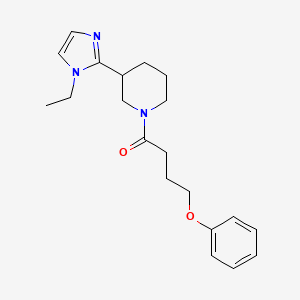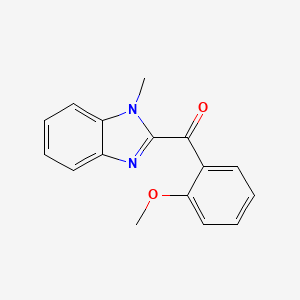![molecular formula C14H12N4OS2 B5549502 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B5549502.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide" belongs to a class of organic compounds that have garnered interest for their potential in various applications due to their unique chemical structures and properties. These compounds are part of broader research into heterocyclic compounds, which play a crucial role in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds, such as those derived from thieno[2,3-b]pyridines, involves multiple steps, including the reaction of amino thieno[2,3-b]pyridines with cyanoacetamides and other reagents to yield novel cyanoacetamides (Chigorina, Bespalov, & Dotsenko, 2019). These processes highlight the complexity and the necessity of precise conditions for the successful synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of compounds in this class is confirmed using techniques such as X-ray diffraction and 2D NMR. These analyses provide insights into the arrangement of atoms within the molecule and are essential for understanding the compound's chemical behavior and reactivity (Dotsenko et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves a variety of reactions, including cyclizations and interactions with different reagents to form heterocyclic products. These reactions are influenced by the compound's structure, particularly the presence of reactive functional groups such as cyano and thioacetamide moieties (Elneairy, Eldin, Attaby, & El-louh, 2000).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
The compound N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide serves as a precursor in various synthetic pathways for creating a wide range of heterocyclic compounds. These compounds exhibit diverse biological and chemical properties, making them of significant interest in scientific research for applications such as antimicrobial, antitumor, and insecticidal activities.
Antitumor Activities
Research into the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from cyclopenta[b]thiophene derivatives has shown promising inhibitory effects on different cancer cell lines. Fused pyrimidine acetonitrile derivatives, in particular, demonstrated high inhibitory effect, highlighting the potential of these compounds in cancer research (Albratty et al., 2017).
Insecticidal Assessment
Some synthesized heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research provides insights into the potential agricultural applications of compounds derived from this compound, contributing to the development of new insecticidal agents (Fadda et al., 2017).
Antimicrobial Properties
The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives from starting materials such as citrazinic acid, aimed at creating antimicrobial agents, underscores the versatility of this compound in contributing to the development of new drugs with potential antimicrobial applications (Hossan et al., 2012).
Novel Heterocyclic Synthesis
The compound is integral in the synthesis of various heterocycles, demonstrating the compound's role in expanding the library of synthetic heterocyclic compounds for further biological and chemical evaluation. This includes the formation of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, which are explored for their biological activities, including antimicrobial properties (Darwish et al., 2014).
Propriétés
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c15-7-10-9-3-1-4-11(9)21-13(10)18-12(19)8-20-14-16-5-2-6-17-14/h2,5-6H,1,3-4,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFOQCMTZFBWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B5549419.png)
![N~3~-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5549441.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5549450.png)
![2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5549458.png)
![5-methyl-1'-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5549478.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5549490.png)
![1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5549496.png)

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl 2-furoate](/img/structure/B5549516.png)

![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)
![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)
